Cas no 3772-55-2 (Dehydroabietinol)

Dehydroabietinol structure
Nome do Produto:Dehydroabietinol
Dehydroabietinol Propriedades químicas e físicas
Nomes e Identificadores
-
- (1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol
- Dehydroabietinol
- dehydroabietadienol
- [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
- 8,11,13-Abietatrien-18-ol
- [ "8,11,13-Abietatrien-18-ol", " Dehydroabietan-18-ol" ]
- Abieta-8,11,13-trien-18-ol
- ABIETINOL, DEHYDRO-
- AKOS040761586
- POMIFERIN A
- Dehydroabietol
- ar-Abietatrienol
- BDBM50465347
- HY-N3702
- [1R-(1alpha,4abeta,10aalpha)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- EINECS 223-217-4
- 3772-55-2
- (1R-(1alpha,4Abeta,10aalpha))-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- DTXSID80858748
- Dehydroabeityl alcohol
- FS-9845
- LMPR0104050010
- 1-PHENANTHRENEMETHANOL, 1,2,3,4,4A,9,10,10A-OCTAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1R-(1.ALPHA.,4A.BETA.,10A.ALPHA.))-
- SCHEMBL1210740
- 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
- VAD5Q9VDSM
- UNII-VAD5Q9VDSM
- [(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]methanol
- [(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
- [(1R,4aS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]methanol
- CHEBI:52486
- CHEMBL12799
- CS-0024085
- Q27123468
- Dehydroabietyl alcohol
- AKOS032948768
- NS00006745
- SCHEMBL4549111
- WSKGRAGZAQRSED-UHFFFAOYSA-N
- 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
- (7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol;Pyrazinecarbonitrile
- A813997
- Abieta-8,11,13-trien-18-ol #
- FT-0665586
- 18-Hydroxy-dehydroabietane
- (+)-Pomiferin A
- DA-50089
- WSKGRAGZAQRSED-SLFFLAALSA-N
-
- Inchi: InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3
- Chave InChI: WSKGRAGZAQRSED-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Propriedades Computadas
- Massa Exacta: 286.23000
- Massa monoisotópica: 286.229665576g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 376
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.7
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- Cor/Forma: Oil
- Densidade: 1.0±0.1 g/cm3
- Ponto de ebulição: 389.4±11.0 °C at 760 mmHg
- Ponto de Flash: 136.2±15.1 °C
- Índice de Refracção: 1.527
- PSA: 20.23000
- LogP: 4.81260
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
Dehydroabietinol Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
Dehydroabietinol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D229095-1g |
Dehydroabietinol |
3772-55-2 | 1g |
$ 1455.00 | 2023-09-08 | ||
TRC | D229095-100mg |
Dehydroabietinol |
3772-55-2 | 100mg |
$ 187.00 | 2023-09-08 | ||
A2B Chem LLC | AF71929-1g |
[1R-(1alpha,4abeta,10aalpha)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol |
3772-55-2 | 1g |
$1533.00 | 2024-04-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D87510-5mg |
Dehydroabietadienol |
3772-55-2 | ,HPLC≥95% | 5mg |
¥3258.0 | 2023-09-08 | |
A2B Chem LLC | AF71929-100mg |
[1R-(1alpha,4abeta,10aalpha)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol |
3772-55-2 | 100mg |
$302.00 | 2024-04-20 |
Dehydroabietinol Literatura Relacionada
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
3772-55-2 (Dehydroabietinol) Produtos relacionados
- 22478-65-5(18-Norabieta-8,11,13-trien-4-ol)
- 685517-73-1(3-Chloro-2,6-difluoro-4-iodo-pyridine)
- 1539702-71-0(5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)
- 1805081-22-4(Methyl 4-aminomethyl-3-cyano-5-fluorobenzoate)
- 879927-92-1(1-(4-ethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)
- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)
- 2649063-83-0(3,6-dichloro-4-isocyanatopyridazine)
- 2034327-86-9(methyl 4-({2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)benzoate)
- 2168499-19-0(4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1393527-89-3(3-Methoxycyclopentan-1-amine)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente
